molecular formula C11H14BrNO2 B8340815 N-[2-(4-Bromo-phenyl)-2-hydroxy-propyl]-acetamide

N-[2-(4-Bromo-phenyl)-2-hydroxy-propyl]-acetamide

Cat. No.: B8340815
M. Wt: 272.14 g/mol
InChI Key: NAJFYOUGRCAOQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-Bromo-phenyl)-2-hydroxy-propyl]-acetamide is a useful research compound. Its molecular formula is C11H14BrNO2 and its molecular weight is 272.14 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14BrNO2

Molecular Weight

272.14 g/mol

IUPAC Name

N-[2-(4-bromophenyl)-2-hydroxypropyl]acetamide

InChI

InChI=1S/C11H14BrNO2/c1-8(14)13-7-11(2,15)9-3-5-10(12)6-4-9/h3-6,15H,7H2,1-2H3,(H,13,14)

InChI Key

NAJFYOUGRCAOQL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(C)(C1=CC=C(C=C1)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-bromo-4-iodobenzene (1.843 g, 6.51 mmol) in THF (10 ml) was immersed in a dry ice-acetone bath. Ethylmagnesiumbromid (3M) in diethylether (2.90 ml, 8.69 mmol) was added very slowly by a syringe at −41° C. to −39° C. (exothermic reaction, grey precipitation!) and the reaction was kept at −40° C. for 1 hr. A solution of 1-acetamido-acetone (0.5 g, 4.34 mmol) in THF (4 ml) was added slowly below −60° C. The reaction was allowed to warm up to room temperature. The reaction mixture was quenched with aqueous saturated NH4Cl solution before dilution with ethyl acetate. The organic phase was separated and washed with brine. The organic phase was dried over Na2SO4, filtered and concentrated in vacuo to obtain the crude material which was purified by preparative. HPLC (reversed phase). Fractions containing the product were pooled and worked up (addition of NaHCO3, removal of acetonitrile followed by extraction with DCM) to obtain title compound as a yellowish solid (13% yield).
Quantity
1.843 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.9 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Three
Name
Quantity
4 mL
Type
solvent
Reaction Step Three
Yield
13%

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